![molecular formula C15H21N3O4S B2897037 N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide CAS No. 1105206-05-0](/img/structure/B2897037.png)
N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Scientific Research Applications
HIV-1 Protease Inhibitors
One significant application is in the development of HIV-1 protease inhibitors. Research has shown that derivatives of N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-isobutyloxalamide can serve as potent inhibitors against HIV-1 protease. These inhibitors incorporate novel P2 ligands and demonstrate highly potent inhibitory activities, with some compounds achieving low picomolar (pM) affinities. This has implications for the treatment of HIV, especially in cases resistant to other treatments (Ali et al., 2006).
Antibacterial Agents
Another area of application is in the development of novel antibacterial agents. Compounds related to this compound have been evaluated for their antibacterial activities. Notably, some derivatives have shown promising antibacterial activities against various pathogens, indicating potential for the development of new antibiotics (Fan et al., 2020).
Enzyme Inhibition
Research has also focused on the inhibition of enzymes such as human protein kinase CK2, where derivatives of this compound were found to be effective. This enzyme plays a critical role in cellular growth and survival, and its inhibition could have therapeutic implications in cancer and other diseases (Chekanov et al., 2014).
Anticancer Activities
The compound and its derivatives have been examined for their potential anticancer activities. Studies involving structural modifications and evaluation of these compounds have shown promising results in inhibiting the growth of cancer cells, suggesting a potential for developing new anticancer drugs (Liu et al., 2019).
Mechanism of Action
properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(2-methylpropyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O4S/c1-11(2)10-16-14(19)15(20)17-12-4-6-13(7-5-12)18-8-3-9-23(18,21)22/h4-7,11H,3,8-10H2,1-2H3,(H,16,19)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGDXSPWGEVJHIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(=O)NC1=CC=C(C=C1)N2CCCS2(=O)=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.